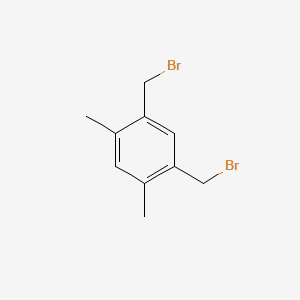
1,5-Bis(bromomethyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(bromomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the 1st and 5th positions, and two methyl groups are attached to the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) and a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,4-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(bromomethyl)-2,4-dimethylbenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug delivery systems.
Material Science: Utilized in the fabrication of advanced materials such as metal-organic frameworks (MOFs) and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound’s interactions with biological targets and pathways are under investigation, with studies focusing on its potential as a pharmacophore in drug design .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(bromomethyl)naphthalene: Similar structure with a naphthalene core, used in organic synthesis and material science.
1,5-Bis(bromomethyl)-2,4-dibromobenzene: Contains additional bromine atoms, used in the synthesis of MOFs and other advanced materials.
Uniqueness: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable intermediate in selective organic transformations.
Eigenschaften
CAS-Nummer |
55231-59-9 |
|---|---|
Molekularformel |
C10H12Br2 |
Molekulargewicht |
292.01 g/mol |
IUPAC-Name |
1,5-bis(bromomethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
YQZGCWVRYDWOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CBr)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
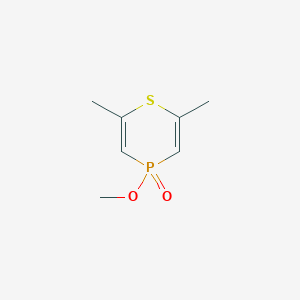
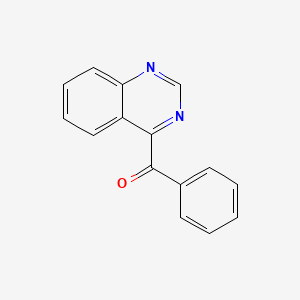
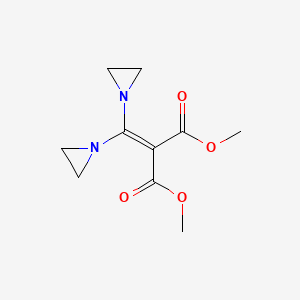

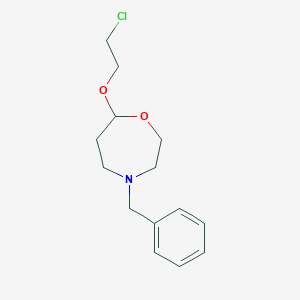

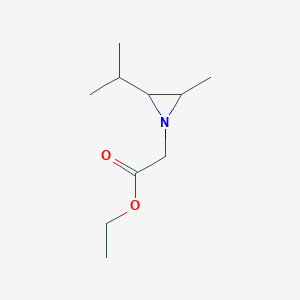
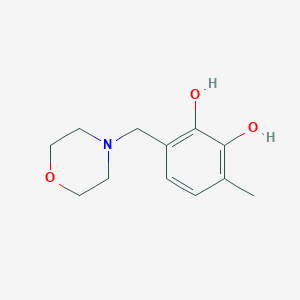
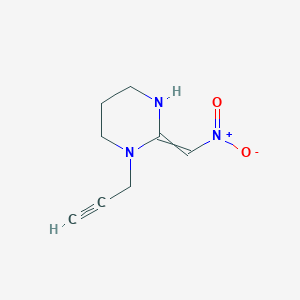
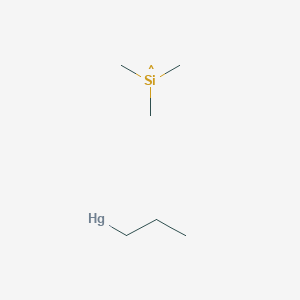

![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
